1,2-Dibromocyclohexane (CAS 5401-62-7) is a conformationally restricted vicinal dihalide primarily utilized as a high-efficiency precursor in organic synthesis and materials science. Characterized by its stable cyclohexane ring bearing two adjacent, highly labile bromine atoms, this compound is a critical intermediate for double dehydrohalogenation reactions. In industrial and laboratory procurement, it is selected over monohalogenated or acyclic analogs specifically for its ability to predictably generate conjugated dienes (such as 1,3-cyclohexadiene) and highly strained cycloalkyne intermediates under controlled basic conditions[1]. Its well-defined stereochemistry—typically existing as the trans-isomer following cyclohexene bromination—also makes it a reliable building block for complex, stereocontrolled synthetic pathways.
Substituting 1,2-dibromocyclohexane with closely related analogs fundamentally alters downstream reactivity and product distribution. Replacing it with 1,2-dichlorocyclohexane introduces a significantly poorer leaving group, which drastically increases the activation energy required for elimination and often necessitates harsher, less selective reaction conditions [1]. Utilizing monobromocyclohexane restricts the molecule to a single elimination event, completely precluding the formation of valuable conjugated dienes or alkynes. Furthermore, regioisomers like 1,4-dibromocyclohexane cannot undergo vicinal elimination to form 1,3-dienes or cyclohexyne, instead yielding isolated double bonds or divergent ring-contraction products. Consequently, for workflows requiring the generation of adjacent unsaturation within a six-membered ring, 1,2-dibromocyclohexane is structurally irreplaceable.
For the synthesis of conjugated dienes like 1,3-cyclohexadiene, 1,2-dibromocyclohexane serves as a highly efficient precursor via double dehydrohalogenation. When treated with bases such as quinoline or sodium isopropoxide, it yields 50-70% of the diene [1]. In contrast, monobromocyclohexane can only undergo a single elimination to form cyclohexene (0% diene yield), and 1,4-dibromocyclohexane yields non-conjugated 1,4-cyclohexadiene. The vicinal dibromide structure is an absolute requirement for accessing the 1,3-diene system.
| Evidence Dimension | Yield of conjugated 1,3-cyclohexadiene via base-catalyzed elimination |
| Target Compound Data | 50–70% yield (via double E2 elimination) |
| Comparator Or Baseline | Monobromocyclohexane (0% yield, forms cyclohexene only) |
| Quantified Difference | Absolute structural requirement for conjugated diene formation |
| Conditions | Base-catalyzed dehydrohalogenation (e.g., quinoline at 190°C or alkoxides) |
Crucial for procurement in polymer chemistry and specialty materials where 1,3-cyclohexadiene is a required monomer.
The leaving group ability of bromine versus chlorine significantly impacts the thermal and process conditions required for molecular rearrangements and eliminations. Density functional theory and kinetic studies demonstrate that 1,2-dibromocyclohexane possesses a much lower dyotropic migration and thermal activation barrier (27.3 kcal/mol) compared to its chlorinated analog, 1,2-dichlorocyclohexane (35.0 kcal/mol) [1]. This lower barrier allows for milder reactor conditions during complex synthetic transformations.
| Evidence Dimension | Activation energy barrier (ΔE‡) for dyotropic rearrangement / elimination |
| Target Compound Data | 27.3 kcal/mol |
| Comparator Or Baseline | 1,2-Dichlorocyclohexane (35.0 kcal/mol) |
| Quantified Difference | 7.7 kcal/mol lower activation barrier |
| Conditions | Thermal/computational modeling of dihalocycloalkane migration |
Lower activation energy translates to milder reactor conditions, reducing energy costs and minimizing thermal degradation of sensitive intermediates.
1,2-Dibromocyclohexane is a critical precursor for generating highly reactive, transient cyclohexyne intermediates. Treatment with strong bases forces a double elimination that is structurally impossible for regioisomers like 1,4-dibromocyclohexane [1]. While 1,2-dichlorocyclohexane can theoretically undergo this reaction, the superior leaving group ability of the vicinal bromines ensures a much more rapid and efficient generation of the strained triple bond for subsequent trapping via [4+2] cycloadditions.
| Evidence Dimension | Capacity to generate transient cyclohexyne via double elimination |
| Target Compound Data | Generates cyclohexyne (trappable via Diels-Alder) |
| Comparator Or Baseline | 1,4-Dibromocyclohexane (0% cyclohexyne, structurally incapable) |
| Quantified Difference | Complete regiospecific divergence in elimination products |
| Conditions | Strong base (NaNH2) in liquid ammonia or ethereal solvents |
For discovery chemistry and complex molecule synthesis, the vicinal dibromo substitution is an absolute structural prerequisite for accessing strained cyclic alkynes.
1,2-Dibromocyclohexane is procured as a direct precursor for 1,3-cyclohexadiene via base-catalyzed double dehydrohalogenation. This diene is a critical monomer for synthesizing poly(1,3-cyclohexadiene), a specialty polymer used in advanced plastics and electronic materials [1].
In pharmaceutical and complex molecule synthesis, the compound is utilized to generate transient cyclohexyne intermediates. Its vicinal dibromo structure allows for efficient double elimination, providing the strained alkyne necessary for subsequent Diels-Alder trapping and the construction of complex bicyclic frameworks [1].
Due to its conformationally restricted cyclohexane ring and the presence of two distinct leaving groups, trans-1,2-dibromocyclohexane is heavily utilized as a model compound for studying diaxial versus diequatorial equilibria and anti-periplanar E2 elimination kinetics[1].
Irritant